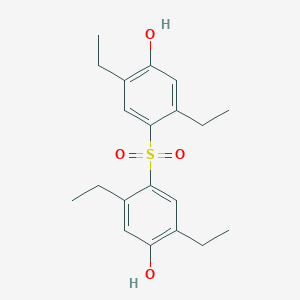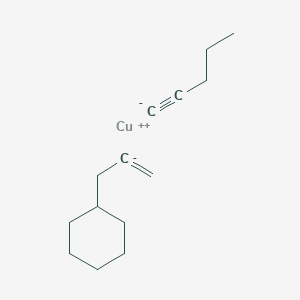
2,2'-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonic acid groups and two hydroxyl groups attached to a benzene ring, connected by a sulfonyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) typically involves the sulfonation of 3-hydroxybenzene derivatives. One common method includes the reaction of 3-hydroxybenzenesulfonic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl bridge.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzenesulfonic acid: Lacks the sulfonyl bridge and has different reactivity.
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Contains chlorine substituents, altering its chemical properties.
2-Amino-6-hydroxybenzenesulfonic acid: Contains an amino group, leading to different biological activities.
Uniqueness: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is unique due to the presence of the sulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
113814-51-0 |
|---|---|
Molekularformel |
C12H10O10S3 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-hydroxy-6-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O10S3/c13-7-3-1-5-9(24(17,18)19)11(7)23(15,16)12-8(14)4-2-6-10(12)25(20,21)22/h1-6,13-14H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
HHUVGXDRJBOFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=CC=C2S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


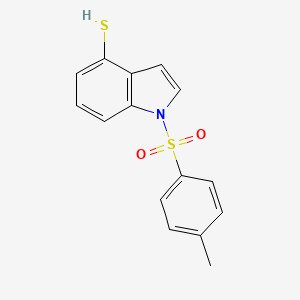
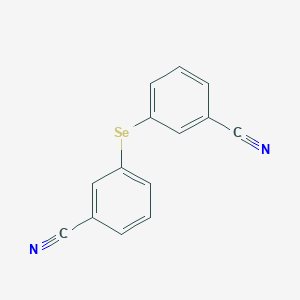

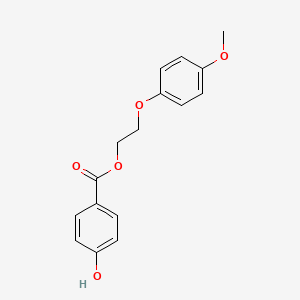


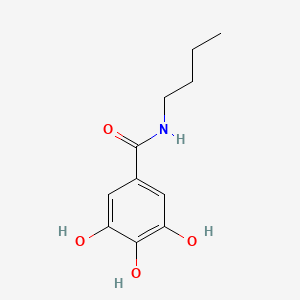
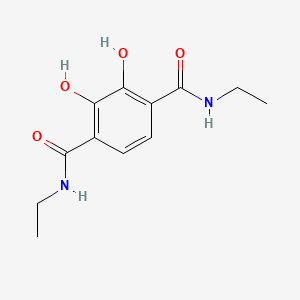


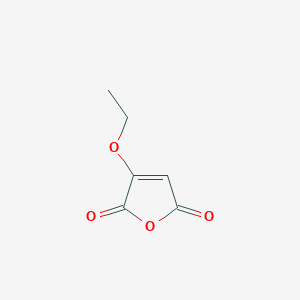
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
